[1,3]Dioxolo[4,5-b]pyridine
Overview
Description
[1,3]Dioxolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H5NO2 It is characterized by a fused ring system consisting of a pyridine ring and a dioxole ring
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of [1,3]Dioxolo[4,5-b]pyridine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor is believed to contribute to its anticonvulsant activity .
Mode of Action
This compound interacts with the GABA A receptor, leading to changes in the receptor’s function . Molecular dynamic simulations have shown that the compound forms stable interactions with the receptor, which could alter its activity and subsequently influence neuronal excitability .
Biochemical Pathways
Given its interaction with the gaba a receptor, it is likely that it influences pathways related to gabaergic neurotransmission . This could have downstream effects on neuronal excitability and seizure activity.
Pharmacokinetics
Its therapeutic and toxicity profiles have been evaluated in preclinical seizure models . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant activity . It has been found to be effective in preclinical seizure models, suggesting that it can reduce neuronal excitability and suppress seizure activity .
Action Environment
Biochemical Analysis
Biochemical Properties
[1,3]Dioxolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the GABA A receptor, where it exhibits anticonvulsant activity . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and results in therapeutic effects. Additionally, this compound has been found to exhibit neuroprotective properties by interacting with specific enzymes involved in oxidative stress pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes involved in synaptic transmission and neuroprotection . This modulation of gene expression leads to enhanced neuronal survival and function. Furthermore, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the GABA A receptor, leading to its activation or inhibition . This binding interaction results in changes in the receptor’s conformation and activity, which in turn affects downstream signaling pathways. Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress, thereby exerting a protective effect on cells . These molecular interactions collectively contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its therapeutic effects on neuronal cells, promoting sustained neuroprotection and improved cellular function . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, there is an increased risk of adverse effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species within cells . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s pharmacokinetics and its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its therapeutic effects, as it allows the compound to interact with specific biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4,5-b]pyridine involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is advantageous due to its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolo-pyridine oxides, while reduction may yield dioxolo-pyridine hydrides.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-g]chromenones: These compounds share a similar dioxole ring structure but differ in the fused ring system.
[1,3]Dioxolo[4,5-c]pyridines: These compounds have a similar pyridine ring but differ in the position of the dioxole ring.
Uniqueness
[1,3]Dioxolo[4,5-b]pyridine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to interact with the GABA receptor and its potential as an anticonvulsant agent set it apart from other similar compounds.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIOTOBXQVQGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502662 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72138-73-9 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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